molecular formula C5H13ClSn B025725 Methyldiethyltin CAS No. 108354-36-5

Methyldiethyltin

Cat. No.: B025725
CAS No.: 108354-36-5
M. Wt: 227.32 g/mol
InChI Key: MNVKYNXBVFEGPM-UHFFFAOYSA-N
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Description

Methyldiethyltin (chemical formula: C₅H₁₂Sn) is an organotin compound characterized by one methyl group and two ethyl groups bonded to a central tin atom. Organotin compounds are widely studied for their industrial applications (e.g., PVC stabilizers, catalysts) and biological effects, particularly neurotoxicity. This compound has been identified as a potent neurotoxic agent in mammalian models. Studies on rats demonstrate that exposure induces severe neurodegeneration, including cerebral edema, neuronal necrosis, and glial activation . Its toxicity is attributed to the tin atom’s ability to disrupt cellular membranes and mitochondrial function, compounded by the lipophilic nature of its alkyl groups, which enhances blood-brain barrier penetration .

Properties

CAS No.

108354-36-5

Molecular Formula

C5H13ClSn

Molecular Weight

227.32 g/mol

IUPAC Name

chloro-diethyl-methylstannane

InChI

InChI=1S/2C2H5.CH3.ClH.Sn/c2*1-2;;;/h2*1H2,2H3;1H3;1H;/q;;;;+1/p-1

InChI Key

MNVKYNXBVFEGPM-UHFFFAOYSA-N

SMILES

CC[Sn](C)(CC)Cl

Canonical SMILES

CC[Sn](C)(CC)Cl

Synonyms

MDE-tin
methyldiethyltin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Organotin compounds exhibit structure-dependent toxicity and applications. Below is a comparative analysis of Methyldiethyltin with structurally analogous compounds:

Structural and Toxicity Comparison

Compound Molecular Formula Alkyl Groups Key Toxicological Findings Applications
This compound C₅H₁₂Sn 1 methyl, 2 ethyl Severe neurodegeneration in rats; higher toxicity than dimethylethyltin Limited due to high toxicity
Trimethyltin C₃H₉Sn 3 methyl Hippocampal lesions, cognitive deficits; LD₅₀ ~10 mg/kg (rats) Research (neurotoxicity models)
Dimethylethyltin C₄H₁₀Sn 2 methyl, 1 ethyl Moderate neurotoxicity; induces axonal degeneration but less severe than this compound Industrial catalysts (e.g., PVC stabilization)
Dimethyltin C₂H₆Sn 2 methyl Lower acute toxicity; primarily hepatotoxic at high doses PVC stabilizers, agrochemicals

Mechanistic Insights

  • This compound’s two ethyl groups contribute to its higher toxicity compared to dimethyltin derivatives . Trimethyltin’s compact structure allows rapid diffusion into neuronal cells, causing irreversible mitochondrial dysfunction .
  • Environmental Persistence: this compound and other trialkyltins degrade slower in aquatic environments than mono- or dialkyltins, leading to bioaccumulation risks .

Regulatory and Industrial Relevance

  • This compound’s high neurotoxicity has restricted its commercial use, whereas dimethyltin compounds remain prevalent in PVC production despite environmental concerns .
  • Trimethyltin is primarily used in research to model neurodegenerative diseases due to its selective hippocampal damage .

Key Research Findings

  • Toxicity Hierarchy : Trimethyltin > this compound > Dimethylethyltin > Dimethyltin (based on neurotoxic potency in rodent models) .
  • Pathological Differences : this compound causes diffuse cortical damage, while trimethyltin selectively targets the hippocampus .
  • Metabolic Fate : this compound undergoes slower hepatic metabolism than dimethyltin, prolonging its toxic effects .

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